molecular formula C26H34N4O3 B2988538 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-60-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2988538
CAS No.: 877631-60-2
M. Wt: 450.583
InChI Key: PNBIHIMYHCCEFY-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
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Scientific Research Applications

PET Imaging and Neuroinflammation

Compounds with structural features similar to the specified molecule, such as those incorporating furan and phenylpiperazine units, have been investigated for their potential in PET (Positron Emission Tomography) imaging, particularly targeting CSF1R (Colony Stimulating Factor 1 Receptor) on microglia. This application is significant for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer's and Parkinson's disease (Horti et al., 2019). The detailed understanding of neuroinflammation can aid in the development of targeted therapeutics.

Organic Synthesis and Crystallography

Another area of research interest is the synthesis and structural characterization of compounds with cyclohexene, furan, and piperazine components. These studies focus on the preparation of various cyclic and heterocyclic compounds, exploring their crystal structures and potential interactions, such as hydrogen bonding and pi-interactions, which can be fundamental in drug design and material science (Badshah et al., 2008). Understanding the molecular geometry and interactions of similar compounds can inform the design of new materials or pharmacophores with desired properties.

Catalysis and Synthetic Methodologies

Research has also explored using bisoxalamides and related structures in catalytic activities, notably in Cu-catalyzed coupling reactions. These studies highlight the efficiency of certain ligands in promoting the formation of bond connections between aryl bromides and anilines or secondary amines, which are crucial in synthesizing complex organic molecules for pharmaceuticals and other applications (Bhunia et al., 2017). The detailed understanding of such catalytic processes can lead to more efficient and sustainable synthetic methodologies.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h2,5-8,10-12,19,23H,1,3-4,9,13-18,20H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBIHIMYHCCEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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